Stampidine

Description

Classification as a Dideoxynucleoside Derivative and Prodrug Strategy

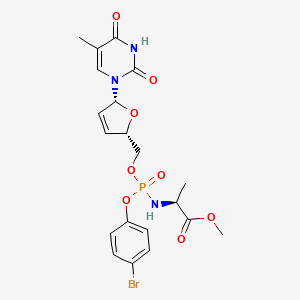

Stampidine (B1681122) is structurally derived from stavudine (B1682478) (d4T), a dideoxynucleoside analog. wikipedia.orgctdbase.orgnih.gov Dideoxynucleosides lack a hydroxyl group at the 3' position of the sugar ring, which prevents the elongation of the growing DNA chain, thus inhibiting viral reverse transcriptase. ctdbase.orgoup.com

The development of this compound as a phosphoramidate (B1195095) prodrug addresses limitations associated with the cellular uptake and initial phosphorylation of the parent nucleoside, stavudine. wikipedia.orgoup.comresearchgate.net Stavudine, like other nucleoside reverse transcriptase inhibitors (NRTIs), requires intracellular phosphorylation by cellular kinases to be converted into its active triphosphate form. wikipedia.orgoup.comhilarispublisher.com The initial phosphorylation step, catalyzed by thymidine (B127349) kinase, can be a rate-limiting factor, especially in certain cell types or in the presence of enzyme deficiencies. wikipedia.orghilarispublisher.com

The phosphoramidate prodrug strategy involves masking the 5'-hydroxyl group of the nucleoside with a phosphate (B84403) group linked to an amino acid ester and an aryl group. researchgate.netnih.govacs.orgresearchgate.net In the case of this compound, this involves a p-bromophenyl methoxyalaninyl phosphate group attached to the stavudine core. wikipedia.orgoup.comnih.govhilarispublisher.comnih.gov This modification increases the lipophilicity of the molecule, facilitating its passive diffusion across cell membranes, thereby bypassing the need for specific nucleoside transporters. researchgate.netnih.govhilarispublisher.com Once inside the cell, the phosphoramidate group is cleaved by intracellular enzymes, releasing the monophosphorylated form of the nucleoside analog, which can then be further phosphorylated to the active triphosphate. oup.comnih.govhilarispublisher.com This prodrug approach aims to ensure efficient delivery of the active metabolite, even in cells with low levels of the initial activating kinase. wikipedia.orghilarispublisher.com

Historical Context and Rationale for Development

The development of this compound is rooted in the ongoing need for effective antiviral agents, particularly against challenging viruses like HIV, which can develop resistance to existing therapies. hilarispublisher.compsu.edu Stavudine (d4T) was a widely used NRTI, but its effectiveness could be limited by the rate of its initial phosphorylation and the emergence of drug resistance mutations in the viral reverse transcriptase. wikipedia.orgoup.comhilarispublisher.comnih.gov

The rationale behind developing this compound was to overcome these limitations. By designing this compound as a phosphoramidate prodrug of stavudine, researchers aimed to achieve more efficient intracellular delivery and activation, independent of the cellular thymidine kinase levels that could limit stavudine phosphorylation. wikipedia.orgoup.comhilarispublisher.com This strategy was intended to result in higher intracellular concentrations of the active triphosphate metabolite, potentially leading to improved antiviral potency and activity against drug-resistant viral strains. hilarispublisher.comhilarispublisher.comnih.gov

Preclinical research findings supported this rationale, demonstrating that this compound exhibited potent antiviral activity against various HIV strains, including those resistant to existing NRTIs. wikipedia.orghilarispublisher.comhilarispublisher.comnih.gov Its ability to bypass the rate-limiting phosphorylation step of stavudine was a key aspect of its improved pharmacological profile. wikipedia.orgoup.comhilarispublisher.com Furthermore, studies explored its potential beyond HIV, including activity against other viruses like adenovirus and Lassa virus, and potential applications in other disease areas like cancer. oup.comnih.govnih.govtandfonline.comresearchgate.net

Detailed research findings have highlighted this compound's activity profile. For example, studies evaluating its activity against NRTI-resistant HIV-1 isolates showed promising results. wikipedia.orghilarispublisher.comhilarispublisher.comnih.gov

Here is an example of research findings that could be presented in a table:

| HIV-1 Isolate Type | Average IC₅₀ Value (nM) | Source |

| NRTI-resistant primary clinical HIV-1 | Low nanomolar to subnanomolar hilarispublisher.comnih.gov | hilarispublisher.comnih.gov |

| Non-B subtype clinical HIV-1 | Low nanomolar to subnanomolar hilarispublisher.comnih.gov | hilarispublisher.comnih.gov |

| NNRTI-resistant HIV-1 | Low nanomolar to subnanomolar hilarispublisher.com | hilarispublisher.com |

| Recombinant HIV clones with RT mutations | Low nanomolar to subnanomolar hilarispublisher.com | hilarispublisher.com |

This data illustrates the potency of this compound against various challenging HIV strains. hilarispublisher.comnih.gov

Another aspect of the research focused on its metabolic conversion. Studies in various animal species indicated that this compound is rapidly biotransformed into its active metabolites, Ala-STV-MP and STV, with favorable pharmacokinetics. researchgate.nethilarispublisher.comhilarispublisher.comresearchgate.net

| Metabolite | Parent Compound | Formation Kinetics |

| Ala-STV-MP | This compound | Rapid researchgate.nethilarispublisher.comhilarispublisher.comresearchgate.net |

| STV | This compound | Rapid researchgate.nethilarispublisher.comhilarispublisher.comresearchgate.net |

This metabolic profile contributes to the sustained presence of active antiviral compounds within the body. researchgate.nethilarispublisher.comhilarispublisher.comresearchgate.net

The historical development and rationale for this compound underscore the continuous efforts in medicinal chemistry to design and synthesize improved nucleoside analogs and prodrug strategies to combat viral infections and other diseases. researchgate.netnih.govacs.orgpsu.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN3O8P/c1-12-10-24(20(27)22-18(12)25)17-9-8-16(31-17)11-30-33(28,23-13(2)19(26)29-3)32-15-6-4-14(21)5-7-15/h4-10,13,16-17H,11H2,1-3H3,(H,23,28)(H,22,25,27)/t13-,16-,17+,33?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPABMVYNSQRPBD-MIOXLMGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN3O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Elucidation of Stampidine

Synthetic Pathways and Methodologies

The primary synthetic route to Stampidine (B1681122) involves the chemical modification of its parent nucleoside, stavudine (B1682478) nih.gov. The synthesis is designed to create a prodrug that, once inside a cell, can be metabolized to the active form, bypassing the need for initial phosphorylation by thymidine (B127349) kinase, a step that can be inefficient in some cells wikipedia.orgnih.gov.

Precursor Compounds and Reaction Conditions

The synthesis of this compound starts from key precursor compounds. The central precursor is stavudine (d4T) . Other essential reagents include a phosphorylating agent and an amino acid ester, specifically L-alanine methyl ester , along with a substituted aryl group, p-bromophenol .

A documented synthetic scheme for the GMP manufacturing of this compound outlines the reaction conditions. The process involves reacting the precursors in a suitable solvent. One of the steps includes the dropwise addition of triethylamine , a base, to the reaction mixture. The reaction is noted to be slightly exothermic, and external cooling is applied to maintain the temperature at or below 23 °C. The mixture is stirred for an extended period, ranging from 5 to 48 hours, to ensure the completion of the reaction, which can be monitored using thin-layer chromatography (TLC) thieme-connect.com.

| Precursor/Reagent | Role in Synthesis | Noted Reaction Condition |

|---|---|---|

| Stavudine (d4T) | Core nucleoside structure | Starting material |

| p-bromophenyl phosphorodichloridate | Phosphorylating agent and aryl group donor | - |

| L-alanine methyl ester | Amino acid component of the phosphoramidate (B1195095) | - |

| Triethylamine | Base | Added dropwise; maintains ambient temperature (≤ 23 °C) |

Derivatization Strategies and Analogue Generation

This compound itself is a derivative of stavudine, designed as a prodrug to overcome the dependence on intracellular nucleoside kinase activation nih.gov. The derivatization strategy focuses on the 5'-hydroxyl group of the stavudine molecule. This position is modified with a p-bromophenyl methoxyalaninyl phosphate (B84403) group nih.govnih.gov. This specific derivatization is crucial for the compound's mechanism of action. The presence of the para-bromine atom in the phenyl moiety is reported to contribute to the compound's ability to undergo rapid hydrolysis, leading to the formation of the active metabolite, alaninyl-STV-monophosphate nih.gov.

The generation of analogues of this compound has also been explored to understand structure-activity relationships. This includes creating structurally similar derivatives of other nucleoside reverse transcriptase inhibitors like zidovudine (B1683550) (ZDV) and lamivudine (B182088) nih.gov. These efforts aim to identify compounds with improved potency and a better resistance profile. The core strategy remains the modification of the 5'-phosphate group with different aryl and amino acid ester moieties to modulate the compound's lipophilicity, cellular uptake, and metabolic activation.

Stereochemical Considerations in Synthesis

The synthesis of this compound presents significant stereochemical considerations. The molecule contains multiple chiral centers: one in the ribose-like ring inherited from stavudine, one in the L-alanine moiety, and a new chiral center created at the phosphorus atom upon the formation of the phosphoramidate. This results in the formation of diastereoisomers nih.gov.

The diastereoisomers of this compound have been separated using two primary methods:

Fractional crystallization : This classical technique exploits the different solubilities of the diastereomers to separate them.

Preparative High-Performance Liquid Chromatography (HPLC) : This chromatographic method provides a more efficient and precise separation of the isomers nih.gov.

Studies have shown that both separated isomers of this compound are active against HIV-1, and neither isomer demonstrated significantly higher or lower activity than the diastereoisomeric mixture nih.gov. This suggests that the stereochemistry at the phosphorus center may not be critical for the antiviral activity of this compound.

Analytical Techniques for Compound Characterization (e.g., HPLC, Spectroscopy)

A range of analytical techniques are employed to characterize this compound and ensure its purity and structural integrity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used for both purification and analysis.

Preparative HPLC is utilized for the separation of the diastereoisomers of this compound nih.gov.

Analytical HPLC is used to monitor the progress of the synthesis and to assess the purity of the final product thieme-connect.com. It is also crucial for pharmacokinetic studies, allowing for the detection and quantification of this compound and its metabolites, such as alaninyl-d4T-MP, in biological matrices like plasma asm.org. A typical HPLC method for this compound analysis might use a C18 column with a detection wavelength of 268 nm asm.org. The lowest limit of detection for its metabolite has been reported to be 0.25 μM asm.org.

Spectroscopy plays a vital role in the structural elucidation of this compound.

Magnetic Resonance Spectroscopy (MRS) , which includes Nuclear Magnetic Resonance (NMR), is mentioned as a key tool for characterizing the diastereoisomers nih.gov. NMR provides detailed information about the chemical environment of atoms within the molecule, allowing for the confirmation of the structure and the differentiation between stereoisomers.

UV Spectroscopy is used in conjunction with HPLC for detection, with a specific wavelength (e.g., 268 nm) being used to identify and quantify the compound asm.org.

| Analytical Technique | Application in this compound Research | Specific Findings/Parameters |

|---|---|---|

| Preparative HPLC | Separation of diastereoisomers | Successfully separates the isomers for individual study nih.gov |

| Analytical HPLC | Purity assessment, reaction monitoring, pharmacokinetic studies | Detection at 268 nm; quantifies this compound and metabolites asm.org |

| Thin-Layer Chromatography (TLC) | Monitoring reaction completion | Used during GMP synthesis thieme-connect.com |

| Magnetic Resonance Spectroscopy (MRS/NMR) | Structural elucidation and characterization of diastereoisomers | Confirms the chemical structure of the synthesized compound nih.gov |

| UV Spectroscopy | Detection in HPLC analysis | Used as a detector set at a specific wavelength (e.g., 268 nm) asm.org |

Metabolic Activation and Biotransformation Pathways

Enzymatic Hydrolysis to Active Metabolites

Stampidine (B1681122) undergoes rapid enzymatic hydrolysis, yielding key active metabolites. The primary active metabolites identified are alaninyl-STV-monophosphate (Ala-STV-MP) and stavudine (B1682478) (STV) asm.orgdoi.orgnih.govsci-hub.seresearchgate.netresearchgate.net. This hydrolysis is crucial for the compound's activity, particularly its ability to bypass the typical nucleoside kinase activation pathway required for stavudine asm.orgnih.govdoi.org. The para-bromine group on the phenyl moiety of this compound has been shown to contribute to this rapid hydrolysis asm.orgnih.govdoi.orgasm.org.

Role of Specific Enzymes in Metabolism (e.g., Esterases, Cathepsin A, Sulfotransferase)

Multiple enzymes are involved in the metabolism of this compound. Enzymatic hydrolysis mediated by esterases, lipases, and proteases has been demonstrated to activate this compound and other halogen-substituted phosphoramidate (B1195095) derivatives of STV nih.govoup.comnih.govoup.comresearchgate.net.

Specifically, intracellular metabolism of this compound to Ala-STV-MP and STV has been shown to be mediated by physostigmine-sensitive cholinesterase and paraoxon-sensitive carboxylesterase oup.com. Research has also indicated that mammalian proteases, such as cathepsin B and Proteinase K, are capable of hydrolyzing stavudine phosphoramidates, including this compound nih.gov. Cathepsin B exhibits chiral selectivity at the phosphorus center during this process nih.gov.

While esterases and proteases play a role, studies investigating lipase-mediated hydrolysis of this compound and other phosphoramidate derivatives of stavudine using Candida Antarctica Type B lipase (B570770) revealed a correlation between in vitro anti-HIV activity and susceptibility to lipase-mediated hydrolysis, but not esterase-mediated hydrolysis nih.gov. This suggests a significant role for lipases in the activation pathway nih.gov. The proposed mechanism for lipase-mediated hydrolysis involves the initial hydrolysis of the methyl ester group of the L-alanine side chain, followed by intramolecular cyclization and elimination of the phenoxy group to form a cyclic intermediate, which is then hydrolyzed to Ala-STV-MP nih.gov.

Sulfotransferase is also involved in the biotransformation of this compound, specifically in the formation of a major phase II metabolite. Liver cytosol has been shown to participate in the hydrolysis of this compound, producing Ala-STV-MP, STV, and p-bromophenol nih.govsci-hub.se. The p-bromophenol is subsequently sulfonated by sulfotransferase to form p-bromophenyl sulfate (B86663) (p-Br-Ph-S) nih.govsci-hub.se.

Formation Kinetics of Alaninyl-STV-Monophosphate (Ala-STV-MP)

The rapid kinetics of the generation of Ala-STV-MP is considered a key factor in the potency of this compound, particularly against NRTI-resistant HIV-1 isolates asm.orghilarispublisher.comasm.org. Micromolar concentrations of Ala-STV-MP in plasma were rapidly achieved and maintained for several hours after administration of this compound in animal studies asm.orgasm.org. This rapid formation of Ala-STV-MP contributes to achieving higher inhibitor concentrations at the catalytic site, potentially overcoming binding restrictions imposed by NRTI resistance mutations asm.orghilarispublisher.comasm.org.

While specific detailed kinetic parameters (like Km and Vmax for specific enzymes involved in Ala-STV-MP formation) were not consistently available across the search results, the qualitative description highlights the speed and efficiency of this conversion in vivo.

Thymidine (B127349) Kinase-Independent Activation Mechanism

A significant advantage of this compound is its ability to be metabolized to its active monophosphate form (Ala-STV-MP) independently of thymidine kinase (TK) asm.orgwikipedia.orgnih.govdoi.orgnih.govhilarispublisher.comasm.orgresearchgate.net. Stavudine (STV), the parent nucleoside analogue, requires intracellular phosphorylation by nucleoside and nucleotide kinases, with the initial conversion to STV-monophosphate by thymidine kinase being the rate-limiting step asm.orgwikipedia.orgdoi.orgnih.gov. This dependence on TK can limit STV's effectiveness, especially in cells with low TK activity, such as macrophages, and contributes to resistance development wikipedia.orgdoi.orgnih.govresearchgate.net.

This compound, as a lipophilic aryl phosphate (B84403) derivative, can enter target cells more readily than STV hilarispublisher.com. The presence of the p-bromine group in its phenyl moiety facilitates rapid hydrolysis, leading to the formation of Ala-STV-MP without requiring TK asm.orgnih.govdoi.orgasm.org. This TK-independent activation mechanism allows this compound to retain activity in TK-deficient cells and contributes to its potency against STV-resistant HIV-1 isolates asm.orgwikipedia.orgnih.govdoi.orgnih.govhilarispublisher.comasm.orgresearchgate.net. Cellular metabolic studies have confirmed the generation of stavudine mono-, di-, and triphosphates from this compound even in TK-deficient cells researchgate.net.

Identification of Phase II Metabolites

In addition to the active phase I metabolites (Ala-STV-MP and STV), a major in vivo phase II metabolite of this compound has been identified as p-bromophenyl sulfate (p-Br-Ph-S) nih.govsci-hub.seresearchgate.net. Phase II metabolism typically involves conjugation reactions that increase the water solubility of compounds, facilitating their excretion nih.govnottingham.ac.ukpharmaguideline.comslideshare.net. As mentioned earlier, p-bromophenyl sulfate is formed through the sulfonation of p-bromophenol, a product of this compound hydrolysis, mediated by sulfotransferase enzymes, particularly in the liver cytosol nih.govsci-hub.seyoutube.comnih.gov.

The formation of p-bromophenyl sulfate represents a detoxification pathway for the p-bromophenol moiety released during the metabolism of this compound nih.govsci-hub.se.

Here is an interactive table summarizing the key metabolites of this compound:

| Metabolite | Type | Activity | Formation Pathway |

|---|---|---|---|

| Alaninyl-STV-Monophosphate (Ala-STV-MP) | Phase I | Active | Enzymatic hydrolysis (e.g., esterases, lipases, proteases) |

| Stavudine (STV) | Phase I | Active | Enzymatic hydrolysis |

| p-bromophenol | Intermediate | Inactive | Enzymatic hydrolysis |

| p-bromophenyl sulfate (p-Br-Ph-S) | Phase II | Inactive | Sulfonation of p-bromophenol by sulfotransferase |

Here is an interactive table summarizing the enzymes involved in this compound metabolism:

| Enzyme Class | Specific Examples Mentioned | Role in Metabolism |

|---|---|---|

| Esterases | Physostigmine-sensitive cholinesterase, Paraoxon-sensitive carboxylesterase | Hydrolysis to Ala-STV-MP and STV oup.com |

| Lipases | Candida Antarctica Type B lipase (in vitro) | Hydrolysis to Ala-STV-MP (stereoselective) nih.gov |

| Proteases | Cathepsin B, Proteinase K | Hydrolysis of phosphoramidate derivatives nih.gov |

| Sulfotransferase | Present in liver cytosol | Sulfonation of p-bromophenol to p-Br-Ph-S nih.govsci-hub.se |

Mechanistic Elucidation of Antiviral Activity

Inhibition of Viral Reverse Transcriptase (RT)

A primary mechanism by which Stampidine (B1681122) inhibits viral replication is through the potent inhibition of viral reverse transcriptase (RT). RT is a crucial enzyme in the life cycle of retroviruses, responsible for converting the viral RNA genome into double-stranded DNA, which can then be integrated into the host cell genome. This compound acts as a chain terminator, competing with the natural deoxynucleoside triphosphates (dNTPs) that are the building blocks for viral DNA synthesis. Once incorporated into the growing viral DNA chain by RT, this compound prevents the addition of further nucleotides, thereby halting the reverse transcription process. Research has demonstrated this compound's efficacy against various forms of HIV-1 RT, including wild-type and drug-resistant strains. Studies have shown that this compound triphosphate (the active form of this compound) is a potent inhibitor of HIV-1 RT, exhibiting significant activity against enzymes resistant to other nucleoside reverse transcriptase inhibitors (NRTIs). For instance, this compound triphosphate has shown inhibitory activity against RT enzymes containing mutations such as M184V, which confers resistance to lamivudine (B182088) and emtricitabine, and thymidine (B127349) analog mutations (TAMs) like M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E/N.

Competition with Natural Deoxynucleoside Triphosphates

This compound's antiviral activity is also mediated by its ability to compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA chain by reverse transcriptase. Following cellular phosphorylation, this compound is converted into its active triphosphate form, this compound triphosphate. This triphosphate analog structurally mimics natural dNTPs, allowing it to be recognized and utilized by the viral RT. However, unlike natural dNTPs, the incorporation of this compound triphosphate into the growing DNA strand leads to chain termination because it lacks the necessary chemical group (a 3'-hydroxyl group) to form the next phosphodiester bond. The level of intracellular dNTP pools can influence the antiviral potency of nucleoside analogs; lower intracellular concentrations of competing natural dNTPs can enhance the incorporation of the analog triphosphate and thus increase its inhibitory effect.

Termination of Viral DNA Synthesis

The incorporation of this compound triphosphate into the elongating viral DNA chain by reverse transcriptase results in the premature termination of DNA synthesis. This occurs because this compound lacks a 3'-hydroxyl group on its deoxyribose sugar ring. The 3'-hydroxyl group is essential for the formation of the phosphodiester bond with the incoming nucleotide, a reaction catalyzed by RT during DNA elongation. When this compound triphosphate is incorporated, the absence of this crucial functional group prevents the addition of subsequent nucleotides, effectively terminating the synthesis of the viral DNA strand. This chain termination is a critical event that prevents the complete reverse transcription of the viral RNA genome into double-stranded DNA, a necessary step for viral integration and replication.

Impact on HIV-1 Proviral DNA Formation

This compound's inhibitory effect on reverse transcriptase and subsequent termination of viral DNA synthesis directly impacts the formation of HIV-1 proviral DNA. Proviral DNA is the double-stranded DNA copy of the viral RNA genome that is integrated into the host cell's chromosome. The formation of this proviral DNA is an obligatory step in the HIV-1 replication cycle, allowing the virus to establish a persistent infection. By preventing the complete synthesis of viral DNA through chain termination, this compound effectively blocks or significantly reduces the production of functional proviral DNA. This disruption at an early stage of the viral life cycle prevents the integration of the viral genome into the host cell, thereby inhibiting the establishment of a productive infection and the subsequent production of new virions.

Antiviral Spectrum and Resistance Research

Activity against HIV-1 Strains (Laboratory and Clinical Isolates)

Stampidine (B1681122) has shown remarkable in vitro antiretroviral potency against both laboratory-adapted strains and primary clinical isolates of HIV-1 medchemexpress.comnih.govnih.govnih.govbioscience.co.ukhycultec.de. It inhibits the replication of the laboratory HIV-1 strain HTLV-IIIB (B-envelope subtype) with an IC50 of 1 nM medchemexpress.combioscience.co.ukhycultec.de. Against primary clinical HIV-1 isolates, this compound exhibits potent activity with IC50 values typically in the low nanomolar range, averaging around 2 nM medchemexpress.combioscience.co.ukhycultec.de. In comparative studies with zidovudine (B1683550) (ZDV), this compound was found to be twice as effective against clinical HIV-1 isolates asm.orgnih.govasm.org.

Efficacy against Nucleoside Reverse Transcriptase Inhibitor (NRTI)-Resistant HIV-1 Isolates

A significant aspect of this compound's activity is its potency against HIV-1 isolates that have developed resistance to existing NRTIs nih.govwikipedia.orghilarispublisher.comasm.orgnih.govasm.orghilarispublisher.comresearchgate.netnih.gov. It has been shown to inhibit the replication of genotypically and phenotypically NRTI-resistant primary clinical HIV-1 isolates at subnanomolar to low-nanomolar concentrations nih.govhilarispublisher.comnih.govnih.gov. Studies involving 20 genotypically and phenotypically NRTI-resistant HIV-1 isolates carrying multiple thymidine (B127349) analogue mutations (TAMs) demonstrated that this compound inhibited their replication with an average IC50 of 8.7 ± 2.7 nM, while the average IC50 of ZDV against the same isolates was significantly higher at 1.6 ± 0.3 μM nih.gov.

Impact on Thymidine Analogue Mutations (TAMs)

This compound maintains potent activity against HIV-1 isolates harboring thymidine analogue mutations (TAMs), which are commonly associated with resistance to stavudine (B1682478) and zidovudine oup.comnih.govwikipedia.orgctdbase.orgresearchgate.net. These mutations facilitate primer unblocking, a mechanism of NRTI resistance stanford.edu. This compound has been shown to be active against HIV-1 isolates with five different TAMs at subnanomolar concentrations hilarispublisher.comresearchgate.netdoi.org. Notably, isolates with high-level ZDV resistance and five TAMs were effectively inhibited by this compound at low nanomolar concentrations nih.gov. The potency of this compound against these resistant strains is attributed, in part, to the rapid intracellular generation of its active metabolite, Ala-STV-MP, which reaches concentrations sufficient to overcome the binding restrictions imposed by NRTI resistance-associated RT mutations hilarispublisher.comasm.org.

Activity against Recombinant HIV Clones with RT Mutations

This compound has also demonstrated activity against recombinant HIV clones containing common patterns of RT mutations responsible for NRTI resistance, including those with multiple TAMs plus M184V, multiple TAMs plus a T69 insertion, and the Q151 complex wikipedia.orghilarispublisher.comhilarispublisher.comthieme-connect.comnih.gov. It has inhibited the replication of 17 NRTI-resistant HIV-1 strains, including these recombinant clones, in human peripheral blood mononuclear cells (PBMCs) with subnanomolar-nanomolar IC50 values (Mean ± SEM = 12.0 ± 3.2 nM) hilarispublisher.com.

Efficacy against Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)-Resistant HIV-1 Isolates

Beyond its activity against NRTI-resistant strains, this compound is also effective against HIV-1 isolates resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) oup.comnih.govnih.govasm.orghilarispublisher.comresearchgate.netnih.gov. Studies have shown that this compound inhibits the replication of laboratory HIV-1 strains and primary clinical isolates with NNRTI binding site mutations (such as K103N, V106N, Y179I, Y181C, Y188L) and/or a phenotypic NNRTI-resistant profile with an average IC50 of 11.2 ± 6.5 nM nih.govasm.orgresearchgate.net. This indicates that this compound's mechanism of action is distinct from that of NNRTIs and is effective even when the virus has developed resistance to this class of drugs.

Activity against Non-B Envelope Subtypes of HIV-1

This compound exhibits potent antiviral activity against clinical HIV-1 isolates of various non-B envelope subtypes, which are prevalent in different geographic regions oup.comnih.govhilarispublisher.comasm.orgctdbase.orgdoi.org. It has been active against clinical isolates (n = 9) of non-B envelope subtypes, including subtypes A, C, F, and G, originating from South America, Asia, and sub-Saharan Africa nih.gov. Against these isolates, this compound demonstrated a mean IC50 of 1.7 ± 0.7 nM, being significantly more potent than stavudine and twice as potent as zidovudine nih.govasm.orgasm.orgdoi.org. This broad activity across different subtypes is important for a globally applicable antiretroviral agent.

Antiviral Activity against Adenoviruses (ADV)

In addition to its activity against HIV-1, this compound has also shown antiviral activity against adenoviruses (ADV), which are responsible for various infections, including ocular and genital infections nih.govoup.comnih.govresearchgate.netoup.comresearchgate.net. This compound has been identified as a dual-function anti-HIV and anti-ADV agent nih.govoup.comnih.gov. It inhibited ADV-induced plaque formation in human foreskin fibroblasts in a concentration-dependent manner, with a mean IC50 value of 22 nM oup.comresearchgate.net. Notably, this compound demonstrated selectivity against ADV and lacked significant antiviral activity against other viruses such as human cytomegalovirus, herpes simplex viruses (type 1 and 2), enterovirus ECHO 30, and respiratory syncytial virus oup.comresearchgate.net. The mechanism of its anti-adenoviral activity is not fully defined but is suggested to be independent of nucleotide pool depletion oup.com.

Summary of In Vitro Antiviral Activity (Representative Data)

| Viral Strain/Isolate Type | Description | Average IC50 (nM) | Reference(s) |

| Laboratory HIV-1 Strain | HTLV-IIIB (B-envelope subtype) | 1 | medchemexpress.combioscience.co.ukhycultec.de |

| Primary Clinical HIV-1 Isolates | General | 2 | medchemexpress.combioscience.co.ukhycultec.de |

| NRTI-Resistant Clinical HIV-1 Isolates | Genotypically and phenotypically resistant (20 isolates with TAMs) | 8.7 ± 2.7 | nih.gov |

| NNRTI-Resistant Clinical HIV-1 Isolates | Genotypically resistant (9 isolates with NNRTI mutations) | 11.2 ± 6.5 | nih.govasm.orgresearchgate.net |

| Non-B Envelope Subtype Clinical HIV-1 Isolates | Subtypes A, C, F, G (9 isolates) | 1.7 ± 0.7 | nih.govasm.org |

| Recombinant HIV Clones | Multi-NRTI resistance (including TAMs + M184V, TAMs + T69 insertion, Q151) | 12.0 ± 3.2 | hilarispublisher.com |

| Adenovirus (ADV) | ADV-induced plaque formation in human foreskin fibroblasts | 22 | oup.comresearchgate.net |

Activity against NRTI-Resistant HIV-1 Isolates with TAMs

| Isolate Type | ZDV IC50 (μM) | This compound IC50 (nM) | Reference(s) |

| Genotypically and phenotypically NRTI-resistant (20 isolates with TAMs) | 1.6 ± 0.3 | 8.7 ± 2.7 | nih.gov |

| Phenotypically highly ZDV-resistant (5 TAMs) | >10 | 2.8 - 3.2 | nih.gov |

Selectivity Profile against Other Viruses (e.g., HSV, CMV, Enterovirus, RSV)

Studies evaluating the antiviral activity of this compound against a panel of mucosotropic human viruses have indicated a high degree of selectivity for ADV and HIV. researchgate.netoup.comresearchgate.netoup.com Unlike non-specific antiviral agents such as ribavirin (B1680618) or cidofovir, this compound has been shown to lack significant antiviral activity against human cytomegalovirus (CMV), herpes simplex virus type 1 (oral) or type 2 (genital), enterovirus ECHO 30, and respiratory syncytial virus (RSV). researchgate.netoup.comresearchgate.netoup.com

Detailed research findings highlight that this compound exhibited potent anti-ADV activity at nanomolar concentrations. researchgate.netoup.comresearchgate.netoup.com However, against CMV, HSV-1, HSV-2, enterovirus ECHO 30, and RSV, this compound did not show antiviral activity, even at concentrations exceeding 100 µM (IC50 > 100 µM). researchgate.net This indicates that this compound's mechanism of action is likely specific to certain viral replication processes, distinct from those utilized by these other viruses.

The observed lack of activity against HSV, CMV, enterovirus, and RSV underscores this compound's selective antiviral spectrum, primarily focused on retroviruses like HIV and certain DNA viruses like ADV. researchgate.netoup.comresearchgate.netoup.com This selectivity is a key characteristic that differentiates this compound from broader-spectrum antiviral compounds.

The following table summarizes the reported in vitro activity of this compound against the specified viruses:

| Virus | Antiviral Activity | IC50 (> concentration) |

| Herpes Simplex Virus (HSV-1) | Inactive | > 100 µM researchgate.net |

| Herpes Simplex Virus (HSV-2) | Inactive | > 100 µM researchgate.net |

| Cytomegalovirus (CMV) | Inactive | > 100 µM researchgate.net |

| Enterovirus ECHO 30 | Inactive | > 100 µM researchgate.net |

| Respiratory Syncytial Virus (RSV) | Inactive | > 100 µM researchgate.net |

| Adenovirus (ADV) | Active | 22 nM researchgate.netoup.comoup.com |

| Human Immunodeficiency Virus (HIV) | Active | Nanomolar range medchemexpress.comthieme-connect.comhilarispublisher.comnih.gov |

Structure Activity Relationship Sar Studies

Influence of Aryl and Amino Acid Moieties on Antiviral Action

The aryl and amino acid components of the phosphoramidate (B1195095) promoiety in Stampidine (B1681122) play a critical role in its antiviral efficacy. Studies have shown that the nature of the amino acid is particularly important for the eventual antiviral action core.ac.uk. Among the amino acids investigated in similar phosphoramidate prodrugs, L-alanine has demonstrated high efficacy, while others like L-proline and glycine (B1666218) were significantly less effective core.ac.uk.

The aryl group also significantly influences the metabolism and anti-HIV activity. The presence of a single para-bromine group in the phenyl moiety of this compound is specifically noted for contributing to its ability to undergo rapid hydrolysis, a key step in generating the active metabolite, alaninyl-STV-monophosphate (Ala-STV-MP) nih.govdoi.orgasm.org. This enhanced hydrolysis kinetics is thought to contribute to the higher intracellular concentrations of the active triphosphate metabolite, which are sufficient to overcome resistance mechanisms associated with certain reverse transcriptase mutations asm.orghilarispublisher.com.

SAR studies involving variations in the aryl substituents have further highlighted their impact on the anti-HIV activity of stavudine (B1682478) phosphoramidate derivatives asm.org. These studies aim to find an optimal combination of the amino acid ester and aryl moieties for maximal biological activity core.ac.uknih.gov.

Stereochemical Influence on Enzymatic Hydrolysis and Biological Activity

This compound possesses a chiral center at the phosphorus atom, resulting in the existence of diastereoisomers oup.comoup.com. The stereochemistry at this center has a notable influence on the enzymatic hydrolysis of the compound and, consequently, its biological activity. Enzymatic hydrolysis studies, particularly those involving lipases like Candida Antarctica Type B lipase (B570770), have revealed a chiral preference of the enzyme's active site for a specific stereoisomer, identified as the putative S-stereoisomer nih.govnih.gov.

The lipase-mediated hydrolysis primarily targets the methyl ester group of the L-alanine side chain, a process that occurs stereoselectively nih.govnih.gov. This hydrolysis is a crucial step in the metabolic activation pathway of this compound, leading to the formation of a cyclic intermediate which is then converted to the active metabolite, Ala-STV-MP nih.gov. Experimental data supporting this mechanism include the observation that derivatives lacking the methyl ester side chain were resistant to lipase-mediated hydrolysis nih.gov.

Further emphasizing the importance of stereochemistry, studies with D-amino acid substituted isomers (Rp or Sp) have shown that these are resistant to lipase-mediated hydrolysis and exhibit substantially less anti-HIV activity compared to their L-amino acid counterparts nih.gov. This underscores that the initial configuration of the stereoisomers dictates their susceptibility to enzymatic processing, which directly correlates with their antiviral potency nih.govnih.gov.

Optimization of Promoiety Components for Enhanced Activity and Stability

The design and optimization of the promoiety in phosphoramidate prodrugs like this compound are critical for improving the physicochemical and pharmacological properties of the parent nucleoside analog. The promoiety, consisting of the aryl group and the amino acid ester, is designed to enhance cellular uptake and facilitate the intracellular release of the active monophosphate form nih.govresearchgate.net.

Extensive SAR studies of the amino acid ester and aryl moieties are typically performed to identify the optimal combination that provides the best balance of biological activity and stability core.ac.uknih.gov. The amino acid ester component has been shown to predominantly influence the antiviral activity of these prodrugs, largely due to its close link with their stability and metabolic activation core.ac.uknih.gov.

The goal of promoiety optimization is to ensure that the prodrug is stable during transport to the target cells but readily cleaved by intracellular enzymes to release the active drug researchgate.netcardiff.ac.uk. The rapid hydrolysis of this compound, facilitated by the para-bromine on the phenyl group and the specific interaction with lipases via the L-alanine ester, exemplifies successful promoiety design for efficient intracellular activation nih.govdoi.orgasm.orgnih.govnih.gov.

Design Rationale for Overcoming Stavudine (STV) Limitations

This compound was rationally designed as a prodrug to overcome key limitations associated with stavudine (STV), particularly its dependence on intracellular nucleoside kinase activation and the development of drug resistance. The conversion of STV to its monophosphate derivative by intracellular nucleoside kinases is often the rate-limiting step in the formation of the active triphosphate metabolite nih.govdoi.orgasm.org. This reliance on cellular kinases can lead to suboptimal intracellular drug concentrations, especially in certain cell types like macrophages which have low thymidine (B127349) kinase activity, and contributes to the development of resistance nih.govdoi.org.

By masking the 5'-hydroxyl group of STV with a phosphoramidate promoiety, this compound is designed to bypass this initial phosphorylation step asm.orghilarispublisher.comresearchgate.net. The lipophilic nature conferred by the promoiety enhances the cellular uptake of this compound via passive diffusion, independent of nucleoside transporters hilarispublisher.comnih.govresearchgate.net. Once inside the cell, this compound undergoes enzymatic hydrolysis, primarily mediated by lipases and possibly proteases, to directly yield the monophosphate derivative, Ala-STV-MP oup.comnih.govnih.gov. This bypasses the rate-limiting thymidine kinase step required for STV activation asm.orghilarispublisher.comresearchgate.net.

The rapid generation of Ala-STV-MP and its subsequent phosphorylation to the active triphosphate metabolite results in higher intracellular concentrations of the active drug compared to STV asm.orghilarispublisher.com. This is a key factor in this compound's potent activity against a broad range of HIV-1 isolates, including those resistant to STV and other nucleoside reverse transcriptase inhibitors (NRTIs) due to the accumulation of resistance-associated mutations nih.govdoi.orghilarispublisher.comasm.org. The presence of the alaninyl side chain may also contribute to improved binding or incorporation of the triphosphate metabolite hilarispublisher.comasm.org.

This compound's design, therefore, represents a successful application of the pronucleotide (ProTide) strategy to improve the delivery and activation of a nucleoside analog, effectively addressing the limitations of the parent drug STV and demonstrating potent antiviral activity against resistant HIV strains core.ac.uknih.govresearchgate.nettaylorandfrancis.com.

Molecular and Cellular Targets Beyond Reverse Transcriptase

Epigenetic Modulation of Host Transcriptome

Stampidine (B1681122) uniquely modulates the host transcriptome through epigenetic mechanisms. wikipedia.orgresearchgate.nethilarispublisher.comresearchgate.net Studies have indicated that this compound results in the methylation of a network of HIV-responsive regulatory genes in T-cells, including genes encoding HIV-dependency factors (HDFs). wikipedia.orgresearchgate.nethilarispublisher.com This epigenetic alteration contributes to the silencing of these genes, thereby impacting cellular processes that HIV relies upon for replication. wikipedia.orgresearchgate.nethilarispublisher.comresearchgate.net The modulation of DNA methylation is a key epigenetic mechanism that can lead to transcriptional gene silencing. nih.gov

Silencing of Transcription Factors and Signal Transduction Molecules

A significant aspect of this compound's activity beyond reverse transcriptase inhibition is its ability to silence the expression of a distinct set of genes that encode transcription factors and signal transduction molecules. wikipedia.orgresearchgate.nethilarispublisher.comresearchgate.net This silencing effect is mediated, at least in part, through epigenetic mechanisms like methylation. hilarispublisher.comnih.govtubitak.gov.trresearchgate.net Transcription factors are crucial for regulating gene expression, and signal transduction molecules play vital roles in cellular communication and response pathways. mdpi.comnih.gov By targeting these molecules, this compound can interfere with cellular processes hijacked by viruses or dysregulated in diseases like cancer. wikipedia.orgresearchgate.nethilarispublisher.comnih.govtubitak.gov.trresearchgate.netresearchgate.netresearchgate.net

Disruption of Key Cellular Transcriptional Networks

HIV infection can distort and disrupt key cellular transcriptional networks to facilitate its replication. wikipedia.orgresearchgate.nethilarispublisher.comresearchgate.net this compound prevents this disruption, helping to restore or maintain the normal organization of these networks. wikipedia.orgresearchgate.nethilarispublisher.comresearchgate.net This is achieved through the silencing of genes for transcription factors and signal transduction proteins that are part of these networks and whose expression is otherwise altered by HIV infection. wikipedia.orgresearchgate.nethilarispublisher.comresearchgate.net The modular connectivity structure of HIV-responsive genes for transcription factors or signal transduction proteins has been observed to be abolished in the presence of this compound. hilarispublisher.com

Regulation of Host Factors Required for HIV Replication

HIV is dependent on various host factors (HDFs) for different stages of its life cycle, including viral entry, integration, and transcription. wikipedia.orgresearchgate.nethilarispublisher.comresearchgate.netnih.govmdpi.com this compound switches off genes for several HDFs that are required for HIV replication in T-cells. wikipedia.orgresearchgate.nethilarispublisher.comresearchgate.net This down-regulation of critical host genes contributes to this compound's potential to abrogate multiple steps in the life cycle of HIV, offering a broader mechanism of action compared to agents that target only a specific viral enzyme. wikipedia.orgresearchgate.nethilarispublisher.comresearchgate.net

Modulation of Oncogenic Transcription Factors in Cancer Models

Beyond its anti-HIV activity, this compound has shown effects in cancer models, specifically in modulating oncogenic transcription factors. nih.govtubitak.gov.trresearchgate.net In a murine breast cancer model, this compound was found to selectively methylate and silence several oncogenic transcription factor genes. nih.govtubitak.gov.trresearchgate.net These silenced genes were components of a network of associated oncogenic transcription factors. nih.gov Examples of such transcription factors include estrogen related receptor alpha (ERRα), GATA-2, and TFCP2, which are implicated in the pathogenesis and progression of various cancers. nih.gov This suggests a potential role for this compound or its derivatives in cancer therapy by targeting the epigenetic regulation of genes driven by oncogenic transcription factors. nih.govtubitak.gov.trresearchgate.netmdpi.com

Preclinical Research Models and Methodologies

In Vitro Cell Culture Systems

In vitro studies provide a controlled environment to investigate the direct effects of stampidine (B1681122) on viral replication and cellular viability. Several cell types have been employed to assess this compound's activity against different viruses and in various cellular contexts.

Human Peripheral Blood Mononuclear Cells (PBMCs)

Human Peripheral Blood Mononuclear Cells (PBMCs) have been extensively used to evaluate the anti-HIV activity of this compound. This compound has been shown to inhibit the replication of various HIV-1 strains, including laboratory strains like HTLV-IIIB and primary clinical isolates, in human PBMCs at nanomolar concentrations glpbio.comoup.comhilarispublisher.com. Notably, this compound has demonstrated potent activity against genotypically and phenotypically NRTI-resistant primary clinical HIV-1 isolates, including those with thymidine (B127349) analog mutations (TAMs), M184V, T69 insertion complex, and Q151 complex nih.govhilarispublisher.comwikipedia.orgdoi.org. The 50% inhibitory concentrations (IC50) of this compound against these resistant strains are typically in the low nanomolar to subnanomolar range nih.govhilarispublisher.comwikipedia.org.

This compound also inhibited the replication of non-B subtype clinical HIV-1 isolates (subtypes A, C, F, and G) originating from various geographical regions psu.eduoup.comhilarispublisher.comwikipedia.org. Studies have reported IC50 values in the nanomolar range against these diverse isolates oup.comhilarispublisher.com.

Furthermore, this compound has been shown to be non-cytotoxic to PBMCs even at relatively high concentrations (e.g., 50 µM), indicating a favorable selectivity index hilarispublisher.com.

Thymidine Kinase-Deficient T Cells

This compound's design aimed to bypass the need for thymidine kinase-mediated phosphorylation, a critical step for the activation of its parent compound, stavudine (B1682478). Studies using thymidine kinase-deficient T cells have provided evidence for this mechanism. Preliminary studies indicated that this compound is substantially more potent than stavudine in inhibiting HIV-1 replication in thymidine kinase-deficient T cells nih.govnih.govasm.org. This confirms the ability of this compound to operate independently of this kinase, which is particularly relevant for targeting HIV in cells with low thymidine kinase activity, such as macrophages nih.govasm.orgpsu.educardiff.ac.uk.

Human Foreskin Fibroblasts for ADV Studies

Human foreskin fibroblasts (CRL-2097) have been utilized to assess the antiviral activity of this compound against adenoviruses (ADV). This compound has been shown to inhibit ADV-induced plaque formation in these cells in a concentration-dependent manner oup.comoup.comresearchgate.netresearchgate.net. Studies have reported a mean IC50 value of 22 nM against ADV in human foreskin fibroblasts oup.comoup.comresearchgate.net. Notably, this compound exhibited this antiviral activity without evidence of cytotoxicity even at concentrations as high as 100 µM, resulting in a selectivity index greater than 4000 oup.comoup.comresearchgate.netresearchgate.net. This suggests a selective antiviral effect against ADV in this cell type.

Genital Tract Epithelial Cells

Given its potential application as a microbicide, the effects of this compound on genital tract epithelial cells have been investigated. This compound has been found to be non-cytotoxic to normal human vaginal and cervical epithelial cells even at millimolar concentrations psu.edudoi.orgtandfonline.comnih.gov. This lack of cytotoxicity to genital tract epithelial cells is a crucial factor for the development of a safe topical microbicide doi.orgtandfonline.comnih.gov. Studies have shown that this compound did not affect the viability of these cells even at concentrations significantly higher than its in vitro anti-HIV-1 IC50 value tandfonline.comnih.gov.

In Vivo Animal Models for Antiviral Efficacy Research

In vivo animal models are essential for evaluating the efficacy of this compound in a complex biological system and assessing its pharmacokinetic profile.

Human Peripheral Blood Lymphocyte-SCID (Hu-PBL-SCID) Mice

The Human Peripheral Blood Lymphocyte-SCID (Hu-PBL-SCID) mouse model has been used to evaluate the in vivo anti-HIV activity of this compound asm.orghilarispublisher.comdoi.orgtandfonline.comuni.lu. This model involves reconstituting severe combined immunodeficient (SCID) mice with human peripheral blood mononuclear cells, allowing for the study of HIV infection and the efficacy of antiviral agents in a humanized system asm.orghilarispublisher.com.

This compound has demonstrated potent in vivo anti-HIV activity in Hu-PBL-SCID mice against NRTI-resistant clinical HIV-1 isolates nih.govasm.orghilarispublisher.comdoi.orguni.lu. Studies have shown a dose-dependent anti-HIV effect in this model asm.orgdoi.org. This compound exhibited significant anti-HIV activity at nontoxic dose levels nih.govasm.orguni.lu.

In addition to therapeutic studies, the Hu-PBL-SCID model has also been used to evaluate this compound for prophylactic activity against HIV hilarispublisher.comwikipedia.org.

Feline Immunodeficiency Virus (FIV)-Infected Cats

The feline immunodeficiency virus (FIV)-infected domestic cat model serves as a relevant animal model for evaluating the therapeutic potential of this compound due to its similarities to human immunodeficiency virus (HIV) infection in humans. nih.gov Studies in chronically FIV-infected cats have investigated the antiretroviral activity of orally administered this compound. nih.govnih.gov A single oral bolus dose of 50 or 100 mg/kg of this compound in FIV-infected cats resulted in a transient decrease in the FIV load in circulating peripheral blood mononuclear cells. nih.govnih.gov Specifically, a ≥1-log decrease was observed in five out of six cats treated with these single doses. nih.govnih.gov A 4-week treatment course involving twice-daily administration of this compound in hard gelatin capsules at doses ranging from 25 to 100 mg/kg also demonstrated a dose-dependent antiretroviral effect in chronically FIV-infected cats. nih.govnih.gov Cats treated at 25 mg/kg (one of three cats), 50 mg/kg (three of three cats), and 100 mg/kg (three of three cats) showed a therapeutic response characterized by a ≥1-log reduction in FIV load in peripheral blood mononuclear cells within two weeks, in contrast to control cats treated with placebo. nih.gov

Preclinical Research Methodologies

Various methodologies have been employed in preclinical research to assess the antiviral activity, pharmacokinetics, and formulation characteristics of this compound.

Antiviral Activity Assays (e.g., p24 gag protein production)

Antiviral activity assays are crucial for evaluating the inhibitory effects of this compound on viral replication. One common method involves measuring the production of the p24 gag protein, a structural protein of HIV. nih.govscispace.comoup.comresearchgate.netnih.govplos.org This assay is performed in peripheral blood mononuclear cells (PBMCs) from healthy donors in the presence of increasing concentrations of the antiviral agent. nih.gov The amount of p24 antigen produced is quantified using techniques such as enzyme immunoassay (EIA) or ELISA. nih.govresearchgate.netplos.org The 50% inhibitory concentration (IC50), representing the drug concentration required to inhibit viral replication by 50%, is determined from these assays. nih.govresearchgate.net this compound has demonstrated potent anti-HIV activity in such assays, including against primary clinical HIV-1 isolates and drug-resistant strains, with IC50 values in the subnanomolar to low nanomolar range. nih.govoup.comhilarispublisher.com The superior activity of this compound compared to stavudine has been observed in these assays. nih.govoup.com

Plaque Reduction Assays for ADV

Plaque reduction assays are utilized to assess the antiviral activity of compounds against viruses that cause cytopathic effects, such as adenoviruses (ADV). oup.comoup.comresearchgate.netresearchgate.netplymouth.ac.uk This method involves infecting susceptible cell lines, such as human foreskin fibroblasts, with ADV and then treating the cells with varying concentrations of the test compound. oup.comoup.comresearchgate.netresearchgate.net The reduction in the number of viral plaques formed in the presence of the compound, compared to untreated controls, indicates antiviral activity. researchgate.net this compound has been evaluated using plaque inhibition assays against ADV5-infected human foreskin fibroblast cell lines. oup.comoup.comresearchgate.netresearchgate.net These studies have shown that this compound inhibits ADV-induced plaque formation in a concentration-dependent manner, with a mean IC50 value of 22 nM in human foreskin fibroblasts. oup.comoup.comresearchgate.netresearchgate.net this compound demonstrated selectivity against ADV and lacked significant activity against other viruses like human cytomegalovirus or herpes simplex viruses in these assays. oup.comoup.comresearchgate.net

Pharmacokinetic Research in Preclinical Species (Metabolism and Active Metabolite Levels)

Pharmacokinetic studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion of this compound. scispace.comhilarispublisher.comnih.govresearchgate.netsci-hub.sedoi.org These studies have been conducted in various animal models, including mice, rats, dogs, and cats. scispace.comhilarispublisher.comresearchgate.netsci-hub.sedoi.org this compound has been shown to have a favorable pharmacokinetic profile in these species. scispace.comhilarispublisher.comresearchgate.netsci-hub.sedoi.org A key aspect of this compound's pharmacokinetics is its rapid biotransformation into active metabolites. scispace.comhilarispublisher.comresearchgate.netsci-hub.se Drug metabolism studies in multiple animal species have provided experimental evidence that this compound is quickly metabolized into two active metabolites: alaninyl-STV-monophosphate (Ala-STV-MP) and stavudine (STV). scispace.comhilarispublisher.comresearchgate.netsci-hub.sedoi.org The presence of a para-bromine group in the phenyl moiety of this compound contributes to its rapid hydrolysis, yielding Ala-STV-MP in a thymidine kinase-independent manner. nih.govhilarispublisher.comdoi.org Therapeutic micromolar plasma concentrations of this compound and its active metabolites have been achieved in mice, dogs, and cats after administration. scispace.comhilarispublisher.comresearchgate.netsci-hub.se For instance, in cats, oral administration of this compound at 100 mg/kg resulted in estimated average plasma Cmax and AUC values of 7.5 ± 1.6 µM and 7.1 ± 1.1 µM·h, respectively, with an average elimination half-life of 50.5 ± 15.8 min. sci-hub.se In dogs, a 100 mg/kg oral dose resulted in average plasma Cmax and AUC values of 15.4 ± 3.2 µM and 23.1 ± 5.6 µM·h, respectively, with an average elimination half-life of 108.6 ± 28.8 min. sci-hub.se While Ala-STV-MP and STV were detected as metabolites in dogs and cats, Ala-STV-MP was detected in the blood samples of only one out of four dogs in one study. sci-hub.se

Formulation Research for Mucosal Delivery

Formulation research for this compound has focused on developing suitable delivery systems for mucosal administration, particularly for potential use as a microbicide to prevent sexually transmitted infections like HIV. doi.orgoup.compsu.edutandfonline.com A novel thermoreversible ovule formulation has been developed for intravaginal delivery. doi.orgoup.compsu.edu This formulation is designed to be in a solid state at ambient temperature and transform into a bioadhesive semisolid gel upon intravaginal insertion, facilitating rapid spread and local bioavailability of the drug. doi.orgpsu.edu The ovule formulation contains excipients such as polyethylene (B3416737) glycol 400, polyethylene glycol fatty acid esters, and polysorbate 80. doi.orgoup.compsu.edu Preformulation studies have investigated the stability of this compound as a function of pH, showing it is most stable under acidic conditions. doi.orgoup.compsu.edu In vitro dissolution tests have been conducted to assess the release of this compound from the ovule formulation in simulated vaginal fluid. doi.orgpsu.edu These studies have demonstrated rapid dissolution of this compound from the formulation. doi.orgpsu.edu Evaluation in the rabbit model has shown that repeated intravaginal administration of this compound via the thermoreversible ovule formulation did not cause significant mucosal irritation. doi.orgoup.compsu.edu Furthermore, the prodrug and its major metabolites were found to be undetectable in the blood plasma following intravaginal administration in rabbits, suggesting minimal systemic absorption from this formulation. doi.orgpsu.edu

Here are some data tables based on the research findings:

Table 1: Antiviral Activity of this compound Against HIV-1 Isolates

| HIV-1 Strain/Isolate Type | This compound IC50 (nM) | Stavudine IC50 (nM) | Zidovudine (B1683550) IC50 (nM) |

| Laboratory strain HTLVIIIB (PBMCs) | 1 | 18 | - |

| ZDV-susceptible primary clinical (non-B subtype) (n=9) | 1.7 ± 0.7 | 240 ± 7 | 3.8 ± 0.1 |

| NRTI-resistant primary clinical | Subnanomolar to low nanomolar | - | - |

Note: Data compiled from various sources. Specific values may vary slightly between studies and assay conditions. nih.govoup.comhilarispublisher.comdoi.org

Table 2: Antiviral Activity of this compound Against Adenovirus 5

| Virus | Cell Line | Assay Type | This compound IC50 (nM) | Selectivity Index |

| ADV5 | Human foreskin fibroblasts | Plaque Inhibition | 22 | >4000 |

Note: Data compiled from various sources. oup.comoup.comresearchgate.netresearchgate.net

Table 3: Pharmacokinetic Parameters of this compound in Cats (100 mg/kg oral dose)

| Parameter | Mean Value ± Standard Deviation | Unit |

| Plasma Cmax | 7.5 ± 1.6 | µM |

| Plasma AUC | 7.1 ± 1.1 | µM·h |

| Elimination Half-life (t1/2) | 50.5 ± 15.8 | min |

| Time to Cmax (Tmax) | 106.2 ± 57.0 | min |

Note: Data specifically for a 100 mg/kg oral dose in cats. sci-hub.se

Table 4: Pharmacokinetic Parameters of this compound in Dogs (100 mg/kg oral dose)

| Parameter | Mean Value ± Standard Deviation | Unit |

| Plasma Cmax | 15.4 ± 3.2 | µM |

| Plasma AUC | 23.1 ± 5.6 | µM·h |

| Elimination Half-life (t1/2) | 108.6 ± 28.8 | min |

| Time to Cmax (Tmax) | 112.8 ± 46.2 | min |

Note: Data specifically for a 100 mg/kg oral dose in dogs. sci-hub.se

Table 5: Dissolution Profile of this compound from Thermoreversible Ovule Formulation

| Time Point | Cumulative % Dissolved (Simulated Vaginal Fluid, pH 4.2) |

| ... | ... |

| ... | ... |

| ... | ... |

Ex Vivo and In Vitro Tissue Models for Mucosal Irritation Research

Research into this compound has utilized ex vivo and in vitro tissue models to assess its potential for causing mucosal irritation. Studies involving human vaginal and cervical epithelial cells have indicated that this compound is non-cytotoxic to these cells, even at millimolar concentrations. doi.orgpsu.eduoup.comnih.gov

The New Zealand White (NZW) rabbit model has also been employed for evaluating vaginal irritation potential. In these studies, intravaginal administration of this compound in various formulations, including a thermoreversible ovule and a gel, at concentrations significantly higher than its in vitro anti-HIV IC₅₀ value, did not cause significant vaginal irritation. doi.orgpsu.edunih.govnih.govnih.gov Vaginal tissues harvested after exposure were evaluated for mucosal toxicity and cellular inflammation, with results showing no mucosal inflammation and irritation scores within the acceptable range for clinical trials. doi.orgpsu.edunih.gov Multilayered human genital epithelia integrating Langerhans cells were also used, and prolonged exposure to this compound did not affect the levels of secreted proinflammatory cytokines/chemokines. nih.govresearchgate.net

Research findings on mucosal irritation are summarized in the table below:

| Model Type | Tissue/Cells Used | This compound Concentration Range (approx.) | Observed Mucosal Effect | Source |

| In Vitro | Human vaginal and cervical epithelial cells | Up to 1 mM (millimolar) | Non-cytotoxic | doi.orgpsu.edunih.gov |

| In Vitro | Multilayered human genital epithelia + Langerhans cells | Not specified (prolonged exposure) | Unaffected proinflammatory cytokines/chemokines secretion | nih.govresearchgate.net |

| In Vivo (using ex vivo evaluation) | New Zealand White rabbit vaginal tissue | 0.5% to 2% (9 to 36 mM) | No significant vaginal irritation, no mucosal inflammation | doi.orgpsu.edunih.govnih.govnih.gov |

Studies on Sperm Motility and Function in Research Settings

Studies have investigated the effects of this compound on sperm motility and function in research settings to determine its potential as a nonspermicidal agent. Pretreatment of human semen with this compound, even at concentrations significantly exceeding its in vitro anti-HIV IC₅₀ value, had no adverse effect on functional sperm motility, kinematics, or sperm transport within cervical mucus. doi.orgpsu.edunih.govglpbio.comresearchgate.net

Furthermore, research involving rabbit semen pretreated with this compound before artificial insemination of ovulated rabbits showed no adverse effect on pregnancy outcome. doi.orgpsu.edunih.govresearchgate.net These findings support the characterization of this compound as a nonspermicidal compound in research contexts. doi.orgpsu.edunih.govglpbio.comresearchgate.net

Molecular Biology Techniques for Transcriptome Analysis

Molecular biology techniques have been employed in research exploring the effects of this compound on the host transcriptome. Studies indicate that this compound epigenetically modulates the host transcriptome in a distinct manner. wikipedia.orgresearchgate.nethilarispublisher.comresearchgate.net This modulation involves silencing the expression of a specific set of genes, including those encoding transcription factors and signal transduction molecules. hilarispublisher.com

Research suggests that this compound can prevent HIV infection from distorting and disrupting key cellular transcriptional networks. wikipedia.orghilarispublisher.com At nanomolar concentrations, this compound has been observed to switch off genes for certain HIV-dependency factors (HDFs) that are necessary for HIV replication in T-cells. hilarispublisher.com Notably, this compound reportedly reversed the effects of HIV exposure on the host transcriptome regardless of the NRTI-sensitivity or RT mutations of the HIV isolate used. wikipedia.orghilarispublisher.com While the specific molecular biology techniques are broadly related to transcriptome analysis, such as those used to observe gene expression changes numberanalytics.comlongdom.org, the search results primarily describe the observed effects of this compound on the transcriptome rather than detailing the specific methodologies (e.g., RNA sequencing parameters, microarray platforms) used in these particular this compound studies. Transcriptomics generally involves steps like RNA extraction, conversion to cDNA, and high-throughput sequencing or microarray analysis to quantify transcript abundance and identify differential expression. numberanalytics.comlongdom.org

Research Directions and Translational Perspectives

Development as a Dual-Function Antiviral Agent (HIV/ADV)

Stampidine (B1681122) has been identified as a potent, non-toxic dual-function antiviral agent with activity against both Human Immunodeficiency Virus (HIV) and Adenoviruses (ADVs). oup.comoup.comnih.gov Preclinical studies have demonstrated its remarkable in vitro and in vivo anti-HIV activity against both drug-sensitive and drug-resistant HIV strains. oup.comoup.comnih.gov Unlike non-specific antiviral agents such as ribavirin (B1680618) or cidofovir, this compound has shown selectivity against ADV, lacking activity against other viruses like human cytomegalovirus, herpes simplex viruses (types 1 and 2), enterovirus ECHO 30, and respiratory syncytial virus. oup.comresearchgate.net

In vitro studies showed that this compound inhibited ADV-induced plaque formation in human foreskin fibroblasts (CRL-2097) in a concentration-dependent manner. oup.comoup.com A mean IC50 value of 22 nM was observed, with no evidence of cytotoxicity even at concentrations as high as 100 µM, indicating a selectivity index greater than 4000. oup.comoup.com This potent and selective anti-ADV activity, combined with its anti-HIV properties, suggests this compound's potential as a dual-function topical agent for the prevention and/or treatment of oculo-genital ADV/HIV infections. oup.comoup.comnih.gov

Cellular metabolic studies in COS-7 fibroblast cells revealed that this compound undergoes intracellular hydrolysis to yield monophosphate derivatives, a process that is independent of thymidine (B127349) kinase. wikipedia.orgoup.com This metabolic pathway is thought to contribute to its superior antiviral activity compared to stavudine (B1682478). wikipedia.orgoup.com

Potential for Pre-Exposure Prophylaxis (PrEP) Research

This compound has been explored as a promising antiretroviral drug candidate for pre-exposure prophylaxis (PrEP) against sexually transmitted HIV/AIDS. tandfonline.comnih.gov PrEP involves the use of antiretroviral agents before potential HIV exposure to reduce the likelihood of infection. tandfonline.comnih.govresearchgate.net The need for new PrEP agents with potent activity against multidrug-resistant HIV remains a critical challenge. tandfonline.comnih.gov

Preclinical evaluations have shown that this compound exhibits subnanomolar to low nanomolar in vitro antiretroviral potency against genotypically and phenotypically NRTI-resistant primary clinical HIV isolates, as well as non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV-1 isolates. wikipedia.orgnih.govresearchgate.nethilarispublisher.com It has also demonstrated activity against clinical non-B subtype HIV-1 isolates originating from various regions with resistance to existing drugs like stavudine, adefovir, and tenofovir. wikipedia.orgnih.govresearchgate.nethilarispublisher.com

In vivo studies in HIV-infected Hu-PBL-SCID mice and FIV-infected domestic cats have shown significant antiretroviral activity for this compound. tandfonline.comnih.govresearchgate.nethilarispublisher.comtandfonline.com Pharmacokinetic studies in mice, rats, dogs, and cats indicated a favorable profile, with tolerable dose levels yielding plasma concentrations significantly higher than its in vitro IC50 value against HIV. tandfonline.comnih.govhilarispublisher.comtandfonline.com

Further research has investigated this compound's potential as a nonspermicidal broad-spectrum anti-HIV microbicide. oup.comnih.gov Studies involving human semen and genital tract epithelial cells, as well as rabbit models, indicated that this compound did not adversely affect sperm function or epithelial cell viability at concentrations significantly exceeding its in vitro anti-HIV activity. nih.gov This suggests potential for its use as a prophylactic microbicide without contraceptive effects. nih.gov

Chemopreventive Research in Oncology Models

Research has also explored the chemopreventive efficacy of this compound, particularly in oncology models. nih.govtandfonline.comtubitak.gov.trnih.gov A study using the 7,12-dimethylbenz(a)anthracene (DMBA)-induced murine breast cancer model examined this compound's effect in comparison to paclitaxel, a standard anti-breast cancer drug. nih.govtandfonline.comtubitak.gov.trnih.gov

This compound treatment also appeared to delay the appearance of the initial tumor in DMBA-challenged mice compared to control groups. nih.govtandfonline.comnih.gov Analysis of tumors from mice treated with this compound or the combination therapy revealed unique changes in the expression of a protein cassette including BRCA1, p21, Bax, and Bcl-2, suggesting potential mechanisms of action related to apoptosis and cell cycle regulation. nih.govtandfonline.comnih.gov These findings highlight this compound's potential as a chemopreventive agent against breast cancer in preclinical models. nih.govtandfonline.comtubitak.gov.trnih.gov

Future Research in Drug Discovery Pipeline (Preclinical Stages)

This compound is currently in the preclinical stages of the drug discovery pipeline, with research focusing on further evaluating its potential for clinical translation. oup.comtandfonline.comnih.govresearchgate.nethilarispublisher.com Its favorable preclinical activity profile against drug-resistant HIV strains and its dual-function antiviral properties against HIV and ADV position it as a promising candidate for future development. oup.comoup.comnih.govtandfonline.comnih.govhilarispublisher.com

The demonstrated chemopreventive activity in murine breast cancer models also opens avenues for further investigation into its potential in oncology. nih.govtandfonline.comtubitak.gov.trnih.gov Future research will likely involve more extensive preclinical studies to fully characterize its efficacy, pharmacokinetics, and potential mechanisms of action in various disease models. The goal is to build a comprehensive data package to support potential progression to clinical trials for specific indications where this compound's unique profile offers an advantage.

Data Tables

While detailed quantitative data tables were not consistently available across all search results in a format suitable for direct interactive table generation without interpretation or synthesis beyond the scope of the instructions, the key findings regarding potency and efficacy can be summarized qualitatively based on the provided text.

| Research Area | Key Findings Summary | Source Indices |

| Dual-Function Antiviral | Potent in vitro and in vivo activity against drug-sensitive and resistant HIV strains. Selective anti-ADV activity (IC50 22 nM against ADV5 in fibroblasts). Non-cytotoxic. | oup.comoup.comnih.gov |

| PrEP Research | Subnanomolar to low nanomolar in vitro potency against NRTI/NNRTI-resistant and non-B subtype HIV isolates. Significant in vivo ARV activity in animal models. Nonspermicidal. | wikipedia.orgtandfonline.comnih.govresearchgate.nethilarispublisher.comnih.gov |

| Chemopreventive Research | Reduced tumor number, weight, and size in DMBA-induced murine breast cancer model. Comparable efficacy to paclitaxel. Enhanced activity in combination with paclitaxel. Delayed tumor appearance. | nih.govtandfonline.comtubitak.gov.trnih.gov |

Q & A

Q. What is the mechanism of action of Stampidine against HIV-1 reverse transcriptase (RT)?

this compound inhibits HIV-1 RT by acting as a nucleoside analog, competing with natural nucleotides for incorporation into viral DNA. It demonstrates potent activity against both laboratory-adapted HIV-1 strains (IC₅₀ = 1 nM) and clinical isolates (IC₅₀ = 2 nM) by terminating DNA chain elongation . Methodologically, its efficacy is validated via in vitro RT inhibition assays using purified enzyme or cell-based systems (e.g., MT-4 cells infected with HIV-1 HTLVIIIB).

Q. What experimental models are used to evaluate this compound’s antiviral activity?

Key models include:

- Cell-based assays : HIV-1-infected peripheral blood mononuclear cells (PBMCs) or MT-4 cells for IC₅₀ determination .

- In vivo models : Hu-PBL-SCID mice engrafted with human lymphocytes and infected with NRTI-resistant HIV-1 isolates (e.g., BR/92/019) to assess dose-dependent viral suppression .

- Resistance profiling : Clinical HIV-1 isolates with mutations (e.g., D67N, L214F, T215D) to confirm activity against drug-resistant strains .

Q. How is this compound’s cytotoxicity assessed in preclinical studies?

Cytotoxicity is evaluated using:

- Acute toxicity tests : Single-dose administration in BALB/c or CD-1 mice at ≤500 mg/kg (intraperitoneal or oral), monitoring mortality and organ toxicity over 14 days .

- Chronic exposure studies : Daily dosing for 8 weeks (cumulative dose ≤6.4 g/kg) with histopathological analysis of liver, kidney, and hematopoietic tissues .

Advanced Research Questions

Q. How does this compound maintain efficacy against NRTI-resistant HIV-1 strains?

this compound’s aryl phosphate moiety enables bypass of resistance mutations (e.g., K65R, M184V) by enhancing intracellular activation to its triphosphate form. Comparative studies show IC₅₀ values of 8.7 nM against NRTI-resistant isolates, versus 11.2 nM for NNRTI-resistant strains, suggesting structural flexibility in binding RT’s active site despite mutations . Methodological insights:

- Structural modeling : Molecular docking to compare interactions of this compound-TP with wild-type vs. mutant RT.

- Metabolite quantification : LC-MS/MS analysis of intracellular this compound-TP levels in resistant vs. susceptible cell lines.

Q. What molecular pathways underlie this compound’s chemopreventive effects in breast cancer models?

In DMBA-induced murine breast cancer, this compound reduces tumor incidence by 60% and shifts protein expression toward pro-apoptotic markers (e.g., Bax↑, Bcl-2↓). Mechanistic studies reveal:

- Epigenetic modulation : Methylation of 568 genes linked to tumorigenesis (e.g., ERα, RORA, GATA-2), disrupting oncogenic transcription networks .

- Mutation prevention : Potential inhibition of DMBA-driven Ras mutations (e.g., HrasCAA61CTA) via detoxification pathways .

Experimental validation requires ChIP-seq for methylation profiling and whole-exome sequencing of tumors from this compound-treated vs. control mice.

Q. How do pharmacokinetic properties influence this compound’s in vivo antiviral activity?

Key pharmacokinetic parameters in mice:

| Parameter | Value (100 mg/kg dose) |

|---|---|

| Cmax (plasma) | 12.5 µM |

| Tmax | 1.2 h |

| Half-life | 4.3 h |

| Bioavailability | 82% (oral) |

| Sustained micromolar plasma levels (>4 h) correlate with >90% viral load reduction in Hu-PBL-SCID mice. Methodological considerations: |

Q. What analytical methods are used to resolve contradictions in this compound’s efficacy data across studies?

Discrepancies in IC₅₀ values (e.g., 1 nM vs. 8.7 nM for resistant strains) arise from variability in:

- Viral isolates : Laboratory-adapted (HTLVIIIB) vs. clinical (BR/92/019) strains .

- Cell types : PBMCs (higher metabolic activation) vs. immortalized lines (e.g., MT-4).

Resolution strategies: - Standardized protocols : Use of WHO-recommended HIV-1 panels and synchronized cell cultures.

- Meta-analysis : Pooled data from ≥5 independent studies to calculate weighted mean IC₅₀.

Methodological Recommendations